

Spectroscopic Data Analysis of β -Peltatin: A Technical Guide

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Compound of Interest

Compound Name: *beta-Peltatin*

Cat. No.: B125547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for β -peltatin, a lignan known for its potential antineoplastic properties. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data of β -Peltatin

The structural elucidation of β -peltatin is critically dependent on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The NMR data presented below was acquired in Chloroform-d (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Data of β -Peltatin (CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	4.63	d	4.5
H-2	3.33	m	
H-3	2.91	dd	14.5, 4.5
H-3'	2.50	dd	14.5, 11.5
H-4 α	4.35	t	8.0
H-4 β	3.85	dd	8.0, 6.0
H-7	6.55	s	
H-10	6.82	s	
H-2', H-6'	6.41	s	
5-OH	5.45	s	
-OCH ₃ (C-3')	3.84	s	
-OCH ₃ (C-4')	3.88	s	
-OCH ₃ (C-5')	3.84	s	
-OCH ₂ O-	5.95	s	

Table 2: ^{13}C NMR Data of β -Peltatin (CDCl_3)

Position	Chemical Shift (δ) ppm
1	43.8
2	41.9
3	38.6
4	69.9
4a	132.5
5	147.9
6	108.4
7	109.8
8	146.5
8a	128.9
9	175.4
1'	137.2
2', 6'	106.8
3', 5'	153.5
4'	137.9
-OCH ₃ (C-3', 5')	56.3
-OCH ₃ (C-4')	60.9
-OCH ₂ O-	101.3

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of β -peltatin.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of β -Peltatin

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	415.13875	415.1387
[M+Na] ⁺	437.12069	437.1206
[M+NH ₄] ⁺	432.16529	432.1653

- Molecular Formula: C₂₂H₂₂O₈[\[1\]](#)[\[2\]](#)
- Molecular Weight: 414.41 g/mol [\[1\]](#)[\[2\]](#)
- Monoisotopic Mass: 414.13146766 Da[\[1\]](#)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like β-peltatin.[\[3\]](#) 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are necessary for unambiguous assignment.[\[3\]](#)[\[4\]](#)

Sample Preparation:

- Accurately weigh 5-10 mg of purified β-peltatin.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~ 3 sec
 - Relaxation Delay: 2 sec
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: ~ 1 sec
 - Relaxation Delay: 2 sec
- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) spin-spin couplings.[\[5\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons (^1H - ^{13}C).[\[6\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[\[6\]](#)

Mass Spectrometry Protocol (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight and obtain structural information through fragmentation analysis.[\[7\]](#)[\[8\]](#)

Sample Preparation:

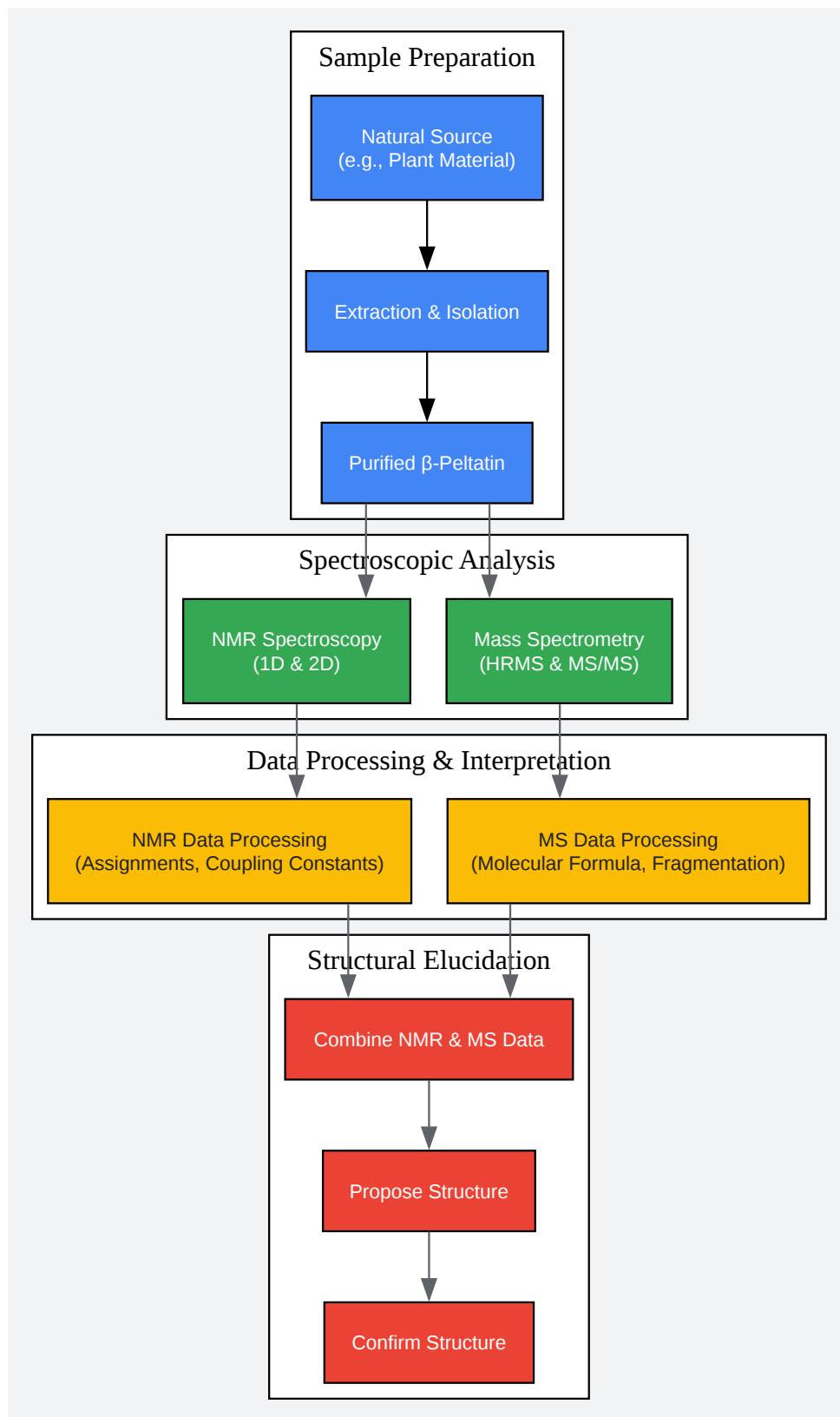
- Prepare a stock solution of β -peltatin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Perform serial dilutions to obtain a final concentration of 1-10 μ g/mL for injection.

Instrumentation and Parameters:

- LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) is commonly used for lignan analysis.[\[3\]](#)
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically employed.
 - Flow Rate: 0.3 mL/min.
- MS System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements.[\[1\]](#)[\[7\]](#)
 - Ionization Source: Electrospray ionization (ESI) is commonly used for lignans and can be operated in both positive and negative ion modes.
 - Scan Range: m/z 100-1000.
 - Data Acquisition: Data should be acquired in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[\[9\]](#)

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like β -peltatin.

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Caption: Workflow for Spectroscopic Analysis of β -Peltatin.

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